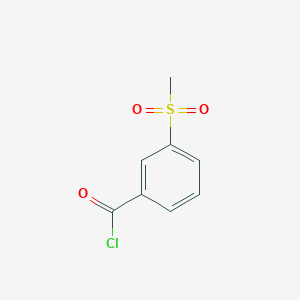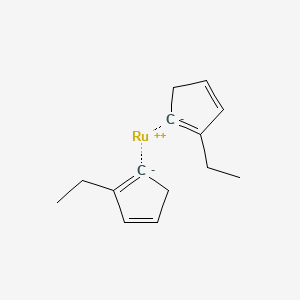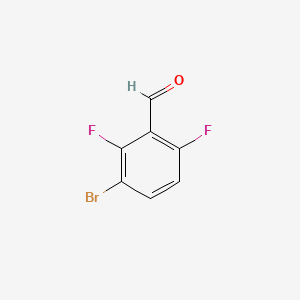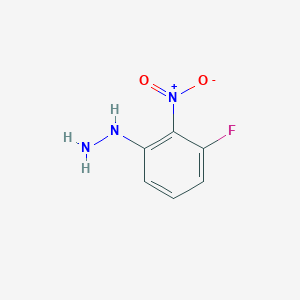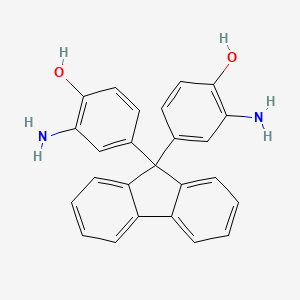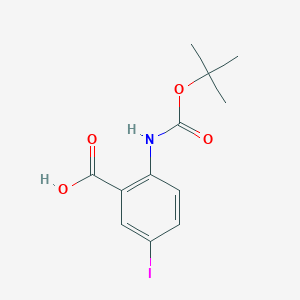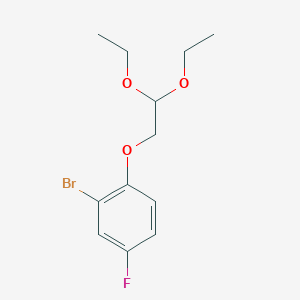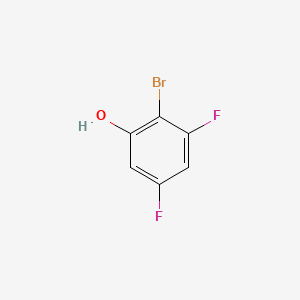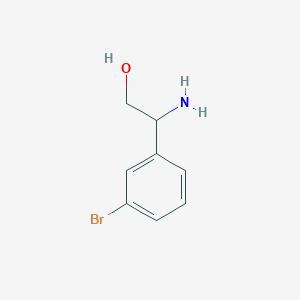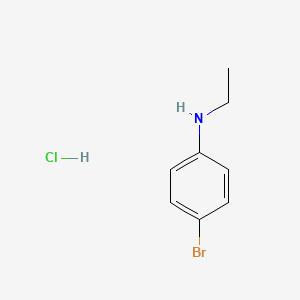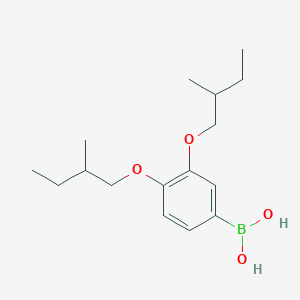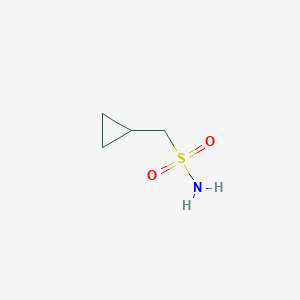
6-Bromo-5-methoxypicolinaldehyde
Vue d'ensemble
Description
6-Bromo-5-methoxypicolinaldehyde is a chemical compound with the molecular formula C7H6BrNO2 . It has a molecular weight of 216.03 . The IUPAC name for this compound is 6-bromo-5-methoxy-2-pyridinecarbaldehyde .
Molecular Structure Analysis
The InChI code for 6-Bromo-5-methoxypicolinaldehyde is 1S/C7H6BrNO2/c1-11-7-6(8)3-2-5(4-10)9-7/h2-4H,1H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromo, methoxy, and aldehyde functional groups.Physical And Chemical Properties Analysis
6-Bromo-5-methoxypicolinaldehyde is a solid under normal conditions . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .Applications De Recherche Scientifique
Pharmacology
6-Bromo-5-methoxypicolinaldehyde: has shown potential in pharmacological research due to its structural properties. It can act as a precursor for synthesizing various bioactive molecules. Its bromine atom is particularly useful for further functionalization through cross-coupling reactions, which are pivotal in creating new drugs .
Organic Synthesis
In organic chemistry, 6-Bromo-5-methoxypicolinaldehyde serves as a versatile building block. Its reactivity allows for the construction of complex organic frameworks, making it valuable for synthesizing heterocyclic compounds. These compounds are often found in pharmaceuticals and agrochemicals .
Material Science
The compound’s molecular structure is beneficial in material science, especially in the development of organic semiconductors. The presence of a bromine atom makes it suitable for use in the synthesis of conjugated polymers, which are essential for creating organic photovoltaic cells .
Analytical Chemistry
6-Bromo-5-methoxypicolinaldehyde: can be used as a standard or reference compound in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC. These techniques are crucial for the qualitative and quantitative analysis of chemical substances .
Biochemistry Research
In biochemistry, this compound could be employed in the study of enzyme-catalyzed reactions where it might act as a substrate analog. Its structural features allow for probing the mechanism of action of enzymes that interact with similar heteroaromatic aldehydes .
Environmental Applications
The environmental impact of 6-Bromo-5-methoxypicolinaldehyde and its derivatives can be studied to understand their biodegradability and potential toxicity. This is important for assessing the environmental risks associated with the use of brominated organic compounds .
Industrial Uses
Industrially, 6-Bromo-5-methoxypicolinaldehyde can be utilized in the synthesis of dyes, pigments, and other fine chemicals. Its methoxy group enhances solubility in organic solvents, facilitating its use in various industrial processes .
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
6-bromo-5-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVQCSLXWUKOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624092 | |
| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-5-methoxypicolinaldehyde | |
CAS RN |
329217-74-5 | |
| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

